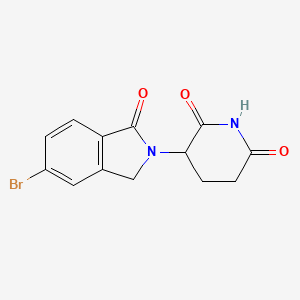
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid (4-DNOBA) is an organic acid that has been studied for its potential applications in a variety of scientific fields. It is a derivative of naphthoic acid, and is a member of the family of compounds known as naphthoic acids. 4-DNOBA has been studied for its synthesis, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent for the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. It has also been studied for its potential applications in the fields of biochemistry, biotechnology, and medicine. In particular, it has been studied for its potential use as a drug target, as a biomarker for disease, and as a potential therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is not yet fully understood. However, it has been suggested that the compound acts as a proton donor, which can interact with proteins and other molecules in the cell. This interaction can alter the activity of the proteins, leading to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid have not yet been fully elucidated. However, it has been suggested that the compound can interact with proteins in the cell, leading to changes in their activity. This could lead to changes in the biochemical and physiological processes of the cell, such as changes in the metabolism of proteins, enzymes, and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and can be easily obtained from commercial sources. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively small molecule, and so it may not be able to interact with larger molecules, such as proteins. Additionally, it may not be able to penetrate into cells, making it difficult to study its effects on the biochemical and physiological processes of the cell.
Direcciones Futuras
There are a number of potential future directions for the study of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid. In particular, it could be studied further for its potential applications in drug discovery, as a biomarker for disease, and as a potential therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be conducted to develop more efficient and effective methods for synthesizing the compound.
Métodos De Síntesis
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can be synthesized in two steps. The first step involves the reaction of 4-oxobutanoic acid with 6,7-dimethoxynaphthalen-2-yl bromide. This reaction is catalyzed by a base, such as sodium hydroxide, and produces 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid. The second step involves the reaction of the 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid with a base, such as sodium hydroxide, to produce the desired 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves the condensation of 2-naphthol with ethyl acetoacetate, followed by methylation and oxidation to yield the desired product.", "Starting Materials": [ "2-naphthol", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 2-naphthol with ethyl acetoacetate in the presence of sulfuric acid to yield 6,7-dimethoxy-2-naphthol-4-yl-4-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the ethyl ester using methyl iodide and sodium hydride to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid." ] } | |
Número CAS |
967-70-4 |
Nombre del producto |
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid |
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



